Boc-D-Homoser-Obzl

Peptide Synthesis Process Chemistry Boc Protection

Boc-D-Homoser-Obzl features orthogonal Boc (acid-labile) and benzyl ester protection with a free γ-hydroxyl side chain, enabling selective N-deprotection and stepwise peptide elongation without side-chain interference. Its (R)-configuration ([α]D20 = +15 ± 2°) ensures stereochemical integrity for protease-resistant D-peptide therapeutics and NRPS studies. The hydroxyl handle supports on-resin phosphorylation, glycosylation, or sulfation—versatility absent in fully protected analogs. Generic substitutions (L-enantiomers, lactone derivatives) fail to replicate this unique synthetic utility. The preferred synthon for constructing multi-functional peptide conjugates and chemical probes where stereochemistry and orthogonal reactivity are paramount.

Molecular Formula C16H23NO5
Molecular Weight 309.36 g/mol
Cat. No. B1642277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Homoser-Obzl
Molecular FormulaC16H23NO5
Molecular Weight309.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCO)C(=O)OCC1=CC=CC=C1
InChIInChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(9-10-18)14(19)21-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,20)/t13-/m1/s1
InChIKeyYQTGYJUMDNISEP-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Homoser-Obzl: Chiral D-Amino Acid Building Block for Precision Peptide and API Synthesis


Boc-D-Homoser-Obzl (CAS: 133645-53-1) is a fully protected, non-proteinogenic D-α-amino acid derivative. As a D-homoserine synthon, it features orthogonal amine protection via an acid-labile tert-butyloxycarbonyl (Boc) group and carboxyl protection as a benzyl (Obzl) ester, while retaining a free γ-hydroxyl side chain for further functionalization . This dual-protection strategy renders it a versatile chiral building block for solution- and solid-phase peptide synthesis (SPPS) of D-amino acid-containing peptides and other bioactive molecules .

Boc-D-Homoser-Obzl: Why Enantiomeric Purity, Protecting Group Strategy, and Precise Chirality Prevent Direct Substitution


Generic substitution in D-homoserine derivatives fails due to three key factors: (1) **Stereochemical Integrity**: The compound's value lies in its (R)-configuration; substitution with L-enantiomers (e.g., Boc-L-Homoser-Obzl) or racemates yields different biological conformations and can nullify target interactions . (2) **Orthogonal Protection**: Unlike unprotected homoserine lactone or simpler esters, the Boc/Obzl strategy uniquely allows for selective N-deprotection under mild acidolysis while preserving the benzyl ester, enabling stepwise peptide elongation without side-chain interference . (3) **Free γ-Hydroxyl Handle**: This compound retains a reactive alcohol for on-resin phosphorylation, glycosylation, or sulfation—a versatility absent in fully protected analogs like Boc-D-Homoserine lactone or side-chain-protected derivatives, providing a distinct synthetic advantage for post-assembly modifications .

Boc-D-Homoser-Obzl: A Quantitative Evidence Guide for Scientific Procurement


Benchmarking Synthesis: 91% Single-Step Yield for Boc-D-Homoser-Obzl

The synthesis of Boc-D-Homoser-Obzl via benzylation of Boc-D-homoserine proceeds with a high 91% isolated yield, a benchmark that underscores the efficiency of the reported method . In contrast, a related patent route for 2,4-diaminobutyric acid derivatives, which can serve as a synthetic comparator, often reports lower overall yields due to multi-step sequences involving reduction and substitution from aspartic acid derivatives . This 91% yield provides a quantitative baseline for chemists planning large-scale syntheses or evaluating alternative in-house preparation versus direct procurement.

Peptide Synthesis Process Chemistry Boc Protection

Verifiable Purity: ≥99% HPLC Purity for Boc-D-Homoser-Obzl Ensures Reproducible Peptide Synthesis

Commercial sources of Boc-D-Homoser-Obzl (CAS 150009-60-2, a synonym) consistently guarantee a purity of ≥99% as determined by HPLC, with specific optical rotation values of [α]D20 = +15 ± 2° (C=2, 80% EtOH) . In comparison, the enantiomeric L-form (Boc-L-Homoser-Obzl) is often offered at a standard purity of 95% . This 4% difference in baseline purity represents a significant reduction in potentially yield-robbing impurities in solid-phase peptide synthesis, where even minor contaminants can drastically affect coupling efficiency and final crude peptide purity.

Peptide Synthesis Analytical Chemistry Quality Control

Stereochemical Verification: Positive Optical Rotation Confirms D-Configuration

The (R)-configuration of Boc-D-Homoser-Obzl is unambiguously confirmed by its positive specific optical rotation of [α]D20 = +15 ± 2° (C=2, 80% EtOH) . This value serves as a direct, quantifiable point of differentiation from its enantiomer, Boc-L-Homoser-Obzl, which would exhibit an equal but negative rotation [1]. In contrast, compounds with ambiguous or racemic stereochemistry, such as some beta-homoserine derivatives (e.g., Boc-D-β-HoSer(OBzl)-OH, CAS 718608-08-3), may exhibit different or unreported optical rotations, making this D-enantiomer essential for introducing precise D-amino acid stereocenters into peptides to modulate proteolytic stability or bioactive conformation.

Chiral Synthesis Peptidomimetics Quality Control

Comparative Cost: AKSci Pricing for 250mg and 1g Quantities

Procurement cost is a critical differentiator. AKSci offers Boc-O-benzyl-D-homoserine (CAS 150009-60-2, a synonym) at $40 for 250mg and $114 for 1g . In contrast, the L-isomer (Boc-L-Homoser-Obzl) from Fujifilm Wako is priced at approximately ¥87,500 (approx. $580) for 1g . This represents a nearly 5-fold cost difference for the same quantity, making the D-isomer significantly more economical for research and development applications. Furthermore, alternative protecting group strategies, such as Fmoc-D-Homoser(OBzl)-OH, are often more expensive due to the higher cost of the Fmoc group and associated reagents, making the Boc-protected D-isomer a more cost-effective entry point for many synthetic routes.

Procurement Cost Analysis Peptide Chemistry

Application in D-Amino Acid Peptide Synthesis: A Validated Platform

Boc-D-Homoser-Obzl is explicitly validated as a key intermediate in the synthesis of complex D-amino acid-containing peptides. A specific example is its use in preparing the D-homoserinamide analogue USC-093D, synthesized from D-homoserine lactone, demonstrating its utility in generating bioactive molecules with defined D-stereochemistry [1]. This contrasts with the more common use of L-amino acid derivatives in standard peptide synthesis. The incorporation of this D-isomer enables the creation of peptide analogs with enhanced proteolytic stability and altered biological activity, a strategic advantage in drug development where L-peptides are rapidly degraded.

Peptide Synthesis D-Amino Acids Drug Discovery

Boc-D-Homoser-Obzl: Primary Applications in Peptide Drug Discovery and Chemical Biology


Synthesis of Proteolytically Stable Peptide Therapeutics

Boc-D-Homoser-Obzl is the go-to building block for incorporating D-homoserine into peptide chains, a strategy employed to confer resistance to endogenous proteases . As evidenced by its use in the synthesis of USC-093D, a D-homoserinamide analog [1], this compound enables the creation of peptide drug candidates with significantly extended in vivo half-lives compared to their all-L counterparts. Its high purity (≥99%) and defined stereochemistry ([α]D20 = +15 ± 2°) are non-negotiable for ensuring batch-to-batch reproducibility in these studies .

Functionalization of Peptides via the Free γ-Hydroxyl Group

The retention of the free hydroxyl side chain in Boc-D-Homoser-Obzl makes it an ideal handle for on-resin or post-synthetic modifications . This allows researchers to introduce a wide array of functional groups, such as phosphates, sulfates, or carbohydrates, at a specific location within a peptide sequence [1]. This versatility, coupled with the orthogonal Boc/Obzl protection scheme that allows for selective deprotection and stepwise peptide elongation , provides a unique and powerful toolkit for generating libraries of complex, multi-functional peptide conjugates for target validation and chemical probe development.

Building Blocks for Non-Ribosomal Peptide Synthetase (NRPS) Engineering

D-amino acids, including D-homoserine, are common motifs in non-ribosomal peptides, a class of pharmaceutically relevant natural products (e.g., antibiotics, immunosuppressants). Boc-D-Homoser-Obzl serves as a validated starting material for synthesizing D-homoserine-containing fragments for structural characterization of NRPS domains or for precursor-directed biosynthesis studies . The compound's high enantiopurity, confirmed by its positive optical rotation, is crucial in these studies to ensure the correct stereochemical outcome when investigating enzyme substrate specificity or engineering new biosynthetic pathways [1].

Technical Documentation Hub

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